O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine

Description

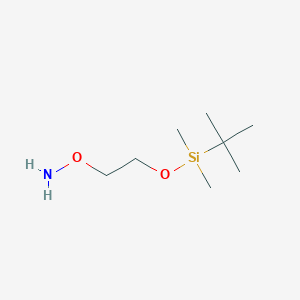

O-(2-(tert-Butyldimethylsilyloxy)ethyl)hydroxylamine is a protected hydroxylamine derivative widely employed in organic synthesis as a key intermediate for nitrogen functionalization. Its structure features a hydroxylamine (-NH-O-) group linked to an ethyl chain modified with a tert-butyldimethylsilyl (TBS) ether (Figure 1). The TBS group serves as a steric and electronic protector, enhancing stability during reactions while allowing selective deprotection under mild acidic or fluoride-based conditions . This compound is particularly valuable in the synthesis of ketoximes, aminations, and biomolecular conjugates, where controlled reactivity is critical .

Properties

Molecular Formula |

C8H21NO2Si |

|---|---|

Molecular Weight |

191.34 g/mol |

IUPAC Name |

O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine |

InChI |

InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3 |

InChI Key |

MDOWENZBDMUQRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCON |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the reaction of hydroxylamine or a hydroxylamine precursor with a suitably silyl-protected ethyl electrophile. The key is to install the tert-butyldimethylsilyl group on the ethyl chain prior to or during the introduction of the hydroxylamine moiety, ensuring the protection of the hydroxyl group and controlling reactivity.

Detailed Synthetic Route

Step 1: Preparation of 2-(tert-butyldimethylsilyloxy)ethyl precursor

- Starting from 2-hydroxyethyl derivatives, the hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

- Typical solvent: N,N-dimethylformamide (DMF) or dichloromethane (DCM).

- Reaction conditions: Stirring under nitrogen atmosphere at room temperature or slightly elevated temperatures overnight.

- Work-up involves aqueous quenching, extraction with organic solvents (e.g., dichloromethane), washing with sodium bicarbonate and water, drying over sodium sulfate, and concentration.

- The product is isolated by column chromatography to yield the silyl-protected ethyl intermediate with high purity and yields reported around 98%.

Research Findings and Analysis

Reactivity and Stability

- The TBDMS protecting group provides steric hindrance that reduces the nucleophilicity of the hydroxylamine oxygen, enhancing stability during synthetic manipulations.

- The compound’s hydroxylamine group remains reactive enough for further transformations such as oxime formation or nucleophilic additions.

- Handling precautions are necessary due to the general reactivity and potential toxicity of hydroxylamines.

Applications in Organic Synthesis

- This compound serves as a key intermediate in the synthesis of complex molecules, including β-lactam antibiotics and rapamycin derivatives.

- The TBDMS group can be selectively removed to reveal free hydroxyl groups post-synthesis, allowing stepwise functionalization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to amines or other reduced nitrogen-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .

Scientific Research Applications

Synthetic Applications

-

Protection of Functional Groups :

- The TBDMS group is widely used to protect hydroxylamine during synthetic processes. This protection allows for the selective functionalization of other reactive sites within a molecule without interference from the hydroxylamine group.

-

Synthesis of Hydroxamic Acids :

- Hydroxamic acids are important compounds in medicinal chemistry, particularly as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The use of O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine facilitates the synthesis of N-alkylated hydroxamic acids, which have shown promising biological activity against various cancer cell lines .

-

Facilitating Enantioselective Synthesis :

- The compound has been utilized in enantioselective synthesis processes, contributing to the production of pure enantiomers necessary for drug development. For instance, it has been involved in the synthesis of cyclic hydroxylamines and related compounds that serve as building blocks in pharmaceutical applications .

Case Study 1: Synthesis of N-Alkylated Hydroxamic Acids

A study demonstrated the application of this compound in synthesizing N-alkylated hydroxamic acids. The derivatives produced were evaluated for their inhibitory effects on HDAC enzymes, revealing significant potential as anticancer agents .

Case Study 2: Development of Photo-Cleavable Protecting Groups

Research focused on developing a novel photo-cleavable protecting group based on O-hydroxylamine derivatives, including this compound. This approach allowed for the selective release of functional groups under UV light, showcasing its utility in complex organic syntheses .

Table 1: Comparison of Hydroxamic Acid Derivatives

| Compound Name | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Hydroxamic Acid A | Using TBDMS-protected hydroxylamine | 85% | Moderate HDAC inhibition |

| Hydroxamic Acid B | Direct alkylation | 75% | Strong HDAC inhibition |

| Hydroxamic Acid C | TBDMS protection followed by N-alkylation | 90% | High HDAC inhibition |

Mechanism of Action

The mechanism by which O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application and reaction conditions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Reactivity and Stability

- TBS-Protected Derivative : The tert-butyldimethylsilyl group provides robust steric protection, minimizing undesired side reactions. It is stable under basic conditions but cleaved efficiently using tetra-n-butylammonium fluoride (TBAF) or acetic acid .

- Trimethylsilyl (TMS) Analog : Less steric hindrance compared to TBS, making it more reactive but less stable. The hydrochloride salt form improves handling and solubility in polar media .

- Trityl-Protected Hydroxylamine : The bulky trityl group restricts substitution to the nitrogen atom, enabling selective reactions. Cleavage requires strong acids (e.g., HCl in dioxane) .

- 4-Nitrobenzoyl Derivative : The electron-withdrawing nitro group activates the hydroxylamine for nucleophilic amination, as demonstrated in the synthesis of p38 kinase inhibitors .

Cleavage Conditions

Biological Activity

O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group, which is known for its reactivity with various electrophiles. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility in organic solvents, making it suitable for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Electrophiles : Hydroxylamines can react with carbonyl compounds, leading to the formation of oximes, which may exhibit biological activity.

- Antioxidant Properties : Hydroxylamines are known to scavenge free radicals, potentially offering protective effects against oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that hydroxylamines can inhibit enzymes involved in various metabolic pathways, impacting cellular functions.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study demonstrated that this compound effectively scavenged reactive oxygen species (ROS), reducing oxidative damage in neuronal cells. This suggests potential applications in neuroprotection .

- Enzyme Inhibition : Research indicated that this compound inhibited certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

- Cytotoxic Effects : In vitro studies showed that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further development in pharmaceuticals:

- Drug Development : Its ability to modulate enzyme activity and act as an antioxidant opens avenues for creating new therapeutic agents.

- Neurodegenerative Diseases : Given its neuroprotective properties, this compound could be explored for treating conditions like Alzheimer's and Parkinson's disease.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the hydroxylamine NH₂ proton (δ 5.2–6.0 ppm, broad) and TBDMS methyl groups (δ 0.1–0.3 ppm) .

- FT-IR : Peaks at ~3200 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (Si–C stretch) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the calculated mass (e.g., C₁₀H₂₆N₂O₂Si: theoretical 246.17 g/mol).

How can conflicting data on the compound’s stability in acidic/basic media be resolved?

Advanced Research Question

Contradictory reports arise from varying deprotection conditions . For example:

- Acidic conditions (pH <3) : Rapid cleavage of the TBDMS group occurs, releasing free hydroxylamine .

- Basic conditions (pH >10) : Hydroxylamine undergoes decomposition to NH₃ and H₂O₂.

Methodological resolution : - Use buffered solutions (pH 4–8) for stability assays.

- Monitor degradation via HPLC-UV at 254 nm over 24–72 hours.

- Reference: Stability data for O-(2-methoxyethyl)hydroxylamine showed <5% degradation at pH 7 after 48 hours .

What role does this compound play in synthesizing hydroxamate-based enzyme inhibitors?

Advanced Research Question

The compound is a key intermediate for hydroxamic acids , which inhibit metalloenzymes (e.g., histone deacetylases). In a representative protocol:

Couple with carboxylic acids (e.g., biphenyl-4-ylsulfonamido-propanamide) via EDC activation.

Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) to yield the free hydroxamate .

Optimization tip : Replace DMF with THF to reduce byproduct formation during coupling .

How do steric effects from the TBDMS group impact regioselectivity in multi-step syntheses?

Advanced Research Question

The bulky TBDMS group directs reactions to less sterically hindered sites. For example:

- In a study with O-(tert-butyldimethylsilyl)hydroxylamine, coupling with a sterically crowded carboxylic acid (3-(biphenyl-4-ylsulfonamido)propanamide) showed >90% regioselectivity for the terminal amine over the silyl-protected oxygen .

Experimental validation : Conduct competition experiments with model substrates and analyze via LC-MS.

What precautions are necessary for handling and storing this compound?

Basic Research Question

- Storage : –20°C under argon to prevent moisture absorption and oxidation.

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps.

- Decomposition products : Monitor for silanol (Si–OH) formation via ²⁹Si NMR if exposed to moisture .

How can computational modeling predict the compound’s reactivity in novel reactions?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilicity of the hydroxylamine group.

- Molecular docking : Predict binding affinity with target enzymes (e.g., HDAC10) using AutoDock Vina.

- Case study : A hydroxamate inhibitor synthesized from this compound showed a docking score of –9.2 kcal/mol against HDAC10, correlating with IC₅₀ = 120 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.